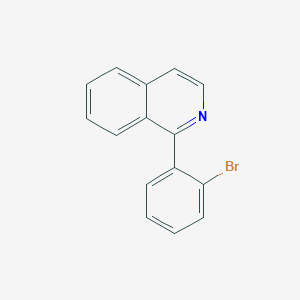
1-(2-溴苯基)异喹啉
描述
1-(2-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN . It has an average mass of 284.151 Da and a mono-isotopic mass of 282.999664 Da .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)isoquinoline is characterized by a benzene ring fused to a pyridine ring . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Bromophenyl)isoquinoline are not available, isoquinolines can undergo various reactions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN can efficiently produce densely functionalized isoquinolines .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)isoquinoline has a molecular weight of 284.15 . It has a boiling point of 380.8±22.0℃ at 760 mmHg . The compound should be stored in a tightly closed container, in a cool and dry place .科学研究应用
复杂杂环化合物的合成
1-(2-溴苯基)异喹啉已被用于合成复杂杂环化合物,这在药物化学和材料科学中具有重要意义。例如,它在 Telisatin A、Telisatin B 和 Lettowianthine 的全合成中发挥了作用,其中 1-(2-溴苯基)-5,6-二氢吡咯并[2,1-a]异喹啉-2,3-二酮衍生物是通过涉及草酰氯和三乙胺的特定处理获得的。然后将这些衍生物用于自由基环化以生成最终产物 (Nimgirawath & Udomputtimekakul, 2009)。
异喹啉衍生物的开发
研究还集中于使用 1-(2-溴苯基)异喹啉作为起始原料开发各种异喹啉衍生物。一个例子是吡唑并[5,1-a]异喹啉的合成,这是通过末端炔烃与 5-(2-溴苯基)-1H-吡唑的钯催化的 Sonogashira 偶联实现的,然后进行 6-内分子炔烃氢氨化 (Fan et al., 2015)。
四环异喹啉衍生物的形成
据报道,使用 1-(2-溴苯基)异喹啉形成四环异喹啉衍生物。这是通过在 THF 中用 LDA 处理特定的恶唑烷酮衍生物来实现的,这引发了多米诺重排序列,从而组装了四环环戊恶唑并[3,2-b]异喹啉-6-酮衍生物 (Roydhouse & Walton, 2007)。
吲哚和其他杂环的合成
此外,1-(2-溴苯基)异喹啉已用于合成各种吲哚和其他杂环。这包括通过在 DMSO 中用丙二腈处理 2-(2-溴苯基)-1H-吲哚,在催化量的 CuBr 和 K2CO3 存在下合成 6-氨基吲哚并[2,1-a]异喹啉-5-腈 (Kobayashi et al., 2015)。
安全和危害
作用机制
Target of Action
1-(2-Bromophenyl)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Mode of Action
Isoquinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces . The bromophenyl group in 1-(2-Bromophenyl)isoquinoline could potentially enhance its reactivity or binding affinity to its targets .
Biochemical Pathways
Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets . For instance, some isoquinoline derivatives have been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . .
Pharmacokinetics
The bromophenyl group could potentially influence these properties by affecting the compound’s lipophilicity, stability, or interactions with metabolic enzymes .
Result of Action
Isoquinoline derivatives have been found to exhibit a variety of biological activities, including anticancer, analgesic, and neuroprotective effects . The bromophenyl group in 1-(2-Bromophenyl)isoquinoline could potentially enhance these effects or confer additional activities .
Action Environment
The action, efficacy, and stability of 1-(2-Bromophenyl)isoquinoline could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the bromophenyl group could potentially enhance the compound’s stability or reactivity under certain conditions .
属性
IUPAC Name |
1-(2-bromophenyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBAPHJRDIIHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464857 | |
| Record name | 1-(2-bromophenyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)isoquinoline | |
CAS RN |
380427-61-2 | |
| Record name | 1-(2-bromophenyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




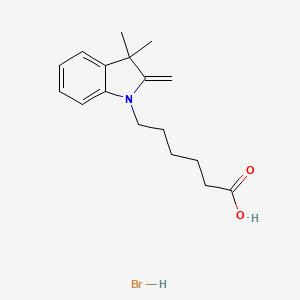
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

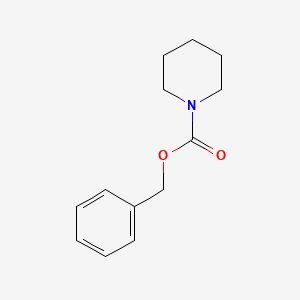

![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)

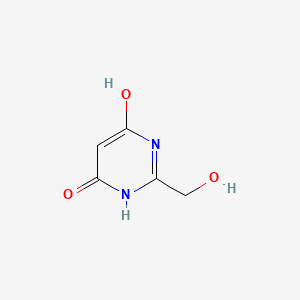

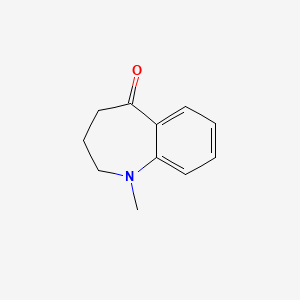
![2,3-Dihydro-1H-benzo[b]azepine](/img/structure/B3051976.png)